Tetrakis(4-carboxyphenyl)silane

Overview

Description

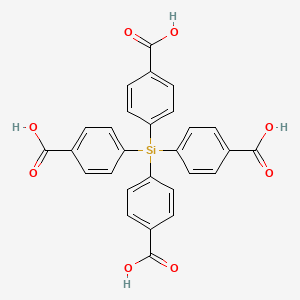

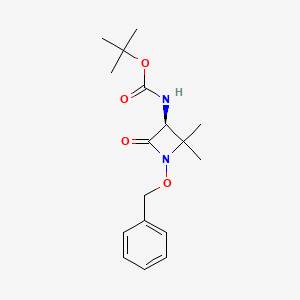

Tetrakis(4-carboxyphenyl)silane is a chemical compound with the molecular formula C28H20O8Si . It has been used in the construction of a new (4,8)-connected Zr-MOF porous zirconium metal−organic framework (Zr-MOF) with flu topology .

Synthesis Analysis

The synthesis of this compound related compounds has been reported in several studies. For instance, a Zr-MOF was constructed using this compound . Another study reported the synthesis of a periodic mesoporous organosilica having the tetrakis (4-carboxyphenyl)porphyrin (TCPP) unit by the direct co-condensation method using microwave with the corresponding tetra-silane .Molecular Structure Analysis

This compound contains a total of 60 bonds; 40 non-H bonds, 28 multiple bonds, 8 rotatable bonds, 4 double bonds, 24 aromatic bonds, 4 six-membered rings, 4 carboxylic acids (aromatic), and 4 hydroxyl groups .Chemical Reactions Analysis

This compound has been used in the construction of a Zr-MOF . The Zr-MOF exhibits high storage capacities for H2, CH4, and CO2 after solvent exchange processes and activation at 200 °C .Physical And Chemical Properties Analysis

This compound has a melting point of >300 °C, a predicted boiling point of 727.3±60.0 °C, a predicted density of 1.48±0.1 g/cm3, and a predicted pKa of 3.31±0.10 .Scientific Research Applications

Synthesis of Carboxamides

Tetrakis(pyridin-2-yloxy)silane, a variant of Tetrakis(4-carboxyphenyl)silane, has been effectively used as a mild dehydrating reagent in the synthesis of carboxamides from corresponding carboxylic acids and amines. This process yields secondary or tertiary alkyl-substituted carboxamides without the need for basic promoters (Tozawa et al., 2005).

Metal–Organic Frameworks

A notable application of this compound is in the synthesis of metal–organic frameworks (MOFs). For instance, Zn2TCS(4,4′-bipy) was synthesized using this compound and 4,4′-bipyridine, demonstrating high CO2 and CH4 adsorption capacities and exceptional water stability (Wang et al., 2015).

Dehydrating Agent in Organic Synthesis

Tetrakis(2-methylimidazol-l-yl)silane, another derivative, acts as a dehydrating agent in organic synthesis. It facilitates the formation of carboxamides or thioesters from carboxylic acids, amines, or thiols (Mukaiyama et al., 2006).

Magnetic Susceptibility and EPR Spectroscopy

The EPR spectroscopy and magnetic susceptibility studies of silicon-linked tetraradicals, including derivatives of this compound, have shown that silicon acts as a weak intramolecular exchange linker for polynitroxides (Liao et al., 2002).

Porous Cyanate Resins

Silicon and nitrogen-centered cyanate monomers, such as tetrakis(4-cyanatophenyl)silane, are synthesized to create highly porous cyanate resin networks. These networks exhibit high CO2 adsorption capacity due to their microporous nature and nitrogen- and oxygen-rich characteristics (Yu et al., 2012).

Future Directions

Mechanism of Action

Target of Action

Tetrakis(4-carboxyphenyl)silane, also known as 4,4’,4’‘,4’‘’-Silanetetrayltetrabenzoic acid, is a ligand that has been shown to bind to the active site of the nuclear transcription factor NF-κB . This factor plays a crucial role in regulating the immune response to infection and has a significant role in inflammatory processes.

Mode of Action

The compound prevents NF-κB from binding to DNA , thereby inhibiting the transcription of DNA into mRNA. This action can potentially downregulate the expression of genes involved in inflammation and immune response.

Result of Action

The primary result of this compound’s action is the inhibition of NF-κB’s ability to bind to DNA . This can potentially lead to a decrease in the expression of genes involved in inflammation and immune response, thereby mitigating these processes.

Action Environment

This compound has been used in the construction of a Zr metal–organic framework (Zr-MOF) with a BET specific area of 1402 m²/g . This framework is stable in air and acid media but unstable in water and basic media, and thermally stable up to 200 °C . These environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Tetrakis(4-carboxyphenyl)silane plays a significant role in biochemical reactions. It has been shown to bind to the active site of the nuclear transcription factor NF-κB, preventing it from binding to DNA . This interaction with NF-κB suggests that this compound may have a role in regulating gene expression.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by interacting with various cell signaling pathways and affecting gene expression

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . Its interaction with NF-κB suggests a role in modulating gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been used in the construction of a Zr metal–organic framework (Zr-MOF) which exhibits high storage capacities for H2, CH4, and CO2

Metabolic Pathways

This compound is involved in several metabolic pathways, potentially interacting with various enzymes and cofactors . The specific metabolic pathways and the nature of these interactions need further exploration.

properties

IUPAC Name |

4-tris(4-carboxyphenyl)silylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O8Si/c29-25(30)17-1-9-21(10-2-17)37(22-11-3-18(4-12-22)26(31)32,23-13-5-19(6-14-23)27(33)34)24-15-7-20(8-16-24)28(35)36/h1-16H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQPJYAUEQAOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[Si](C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tetrakis(4-carboxyphenyl)silane acts as a multidentate ligand, meaning it can bind to metal ions through multiple carboxylate groups. This allows TCS to act as a connecting point, or node, within the MOF structure, linking metal ions together to form extended, porous networks. [] [] []

A: this compound features a central silicon atom bonded to four phenyl rings, with each ring bearing a carboxyl group (-COOH) at the para position. This tetrahedral geometry makes it a versatile building block for constructing MOFs with diverse topologies. Its molecular formula is C28H20O8Si and its molecular weight is 512.56 g/mol. [] [] []

A: Yes, the porous nature of MOFs built with this compound makes them promising candidates for gas adsorption and separation applications. Studies have demonstrated that these MOFs can effectively capture CO2, CH4, and other gases. [] [] [] Furthermore, research suggests selectivity for specific gases, highlighting their potential for gas purification and separation technologies.

A: Yes, computational chemistry plays a crucial role in understanding and predicting the properties of MOFs. Density functional theory (DFT) calculations have been employed to investigate the electronic band structure and band gaps of TCS-based MOFs, providing insights into their photocatalytic and semiconducting properties. []

A: The rigid tetrahedral geometry of this compound influences the pore size and shape within the MOFs, directly impacting their gas adsorption properties and selectivity. The presence of four carboxylate groups allows for diverse coordination modes with metal ions, leading to a variety of framework architectures and topologies. [] []

A: Research has explored the photocatalytic activity of this compound-based MOFs. One study highlighted the ability of a specific TCS-based MOF to photocatalytically reduce CO2 to CH4 under visible light irradiation, signifying a potential application in sustainable energy conversion. [] The photocatalytic efficiency is influenced by the choice of metal ion, with differences observed in the photocurrent responses and catalytic activities of Co(II), Ni(II), and Cu(II) based MOFs. []

A: Yes, investigations have demonstrated the potential of these MOFs for dye removal from solutions. A study indicated that a Cd(II)-based MOF constructed with TCS exhibited rapid and selective adsorption of methylene blue, a common organic dye pollutant. This suggests potential applications in wastewater treatment and dye removal processes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Fluorobenzyl)amino]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B3074964.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)